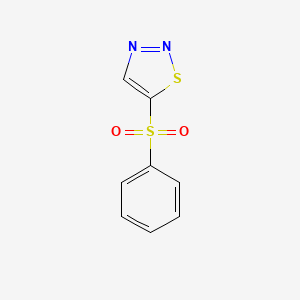

5-(Phenylsulfonyl)-1,2,3-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(benzenesulfonyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c11-14(12,8-6-9-10-13-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGSAGIOMIQCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Phenylsulfonyl 1,2,3 Thiadiazole and Its Derivatives

Classical and Contemporary Approaches to 1,2,3-Thiadiazole (B1210528) Ring Synthesis

The formation of the 1,2,3-thiadiazole ring can be achieved through several reliable synthetic methodologies. These range from classical condensation and cyclization reactions to more contemporary catalytic approaches.

Hurd-Mori Reaction in the Context of Phenylsulfonyl Hydrazone Precursors

The Hurd-Mori reaction is a versatile and widely utilized method for synthesizing 1,2,3-thiadiazoles. wikipedia.orge-bookshelf.de The reaction involves the cyclization of hydrazone derivatives that possess an α-methylene group, typically using thionyl chloride (SOCl₂) as the cyclizing reagent. wikipedia.orgmdpi.com

Specifically, in the context of synthesizing precursors for sulfonylated thiadiazoles, the reaction starts with N-phenylsulfonyl hydrazones or N-tosylhydrazones. These precursors are readily prepared from the condensation of a ketone containing an α-methylene group with the corresponding sulfonylhydrazide. isres.org The subsequent treatment with thionyl chloride initiates an electrophilic attack, leading to a cascade of reactions that culminates in the formation of the stable, aromatic 1,2,3-thiadiazole ring. mdpi.com This method is advantageous due to its one-pot nature and the general availability of the starting materials. lookchem.com

Recent advancements have offered improvements to the classical Hurd-Mori protocol. A notable metal-free approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), which provides good yields of the desired 1,2,3-thiadiazoles. organic-chemistry.org

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ketone Semicarbazones | Thionyl Chloride | Excess SOCl₂ | Substituted 1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| N-Tosylhydrazones | Sulfur (S₈), TBAI (catalyst) | Metal-free | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.com |

| Ionic Liquid Sulfonyl Hydrazone | Thionyl Chloride | Mild | Substituted 1,2,3-thiadiazoles | 80-91% | mdpi.com |

Cyclization Reactions Involving Sulfur and Nitrogen Containing Substrates

Beyond the Hurd-Mori reaction, other cyclization strategies effectively produce the 1,2,3-thiadiazole ring from substrates already containing the necessary sulfur and nitrogen atoms.

One significant method is the Wolff synthesis, which involves the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.net This intramolecular reaction provides a direct route to the thiadiazole ring. Another classical approach is the Pechmann synthesis, which utilizes a 1,3-dipolar cycloaddition of diazoalkanes onto a carbon-sulfur double bond (C=S), such as in isothiocyanates. researchgate.netwikipedia.org The 1,3-dipolar cycloaddition is a powerful tool for forming five-membered rings, where a 1,3-dipole (like a diazo compound) reacts with a dipolarophile (the C=S bond) in a concerted fashion. wikipedia.orgmdpi.com

More contemporary methods include multicomponent reactions. For instance, a three-component reaction of enaminones, tosylhydrazine, and elemental sulfur, mediated by iodine and dimethyl sulfoxide (B87167) (DMSO), can generate 5-acyl-1,2,3-thiadiazoles in high yields under transition-metal-free conditions. organic-chemistry.org Another approach involves the reaction of active methylene (B1212753) compounds, such as 2-cyanothioacetamides, with sulfonyl azides. Depending on the solvent and base system, this reaction can be controlled to produce either 5-amino-4-cyano-1,2,3-thiadiazoles or 1,2,3-triazoles. nih.gov

Ring Interconversions from Other Heterocyclic Systems

The synthesis of 1,2,3-thiadiazoles can also be accomplished through the transformation of other existing heterocyclic rings. These rearrangements often provide pathways to derivatives that may be difficult to access through direct cyclization.

While the conversion of 1,2,3-thiadiazoles into other heterocycles like isothiazoles is a known process, the reverse transformation is less common but conceptually feasible under specific conditions. acs.orgorganic-chemistry.org For example, certain rearrangement reactions, such as the Cornforth-type rearrangement, can lead to the formation of 1,2,3-thiadiazole derivatives from other heterocyclic precursors like 5-sulfonamido-1,2,3-triazole-4-carbothioamides. nih.gov This particular rearrangement proceeds through the intermediate formation of a diazo compound, which then cyclizes to form the thiadiazole ring. nih.gov Additionally, transformations of sulfur-rich systems like 1,2,3-dithiazoles can be engineered to yield other S,N-heterocycles, and under specific mechanistic pathways, could potentially lead to 1,2,3-thiadiazole systems. researchgate.net

Targeted Synthesis of 5-(Phenylsulfonyl)-1,2,3-thiadiazole

The specific synthesis of this compound involves strategies that either introduce the phenylsulfonyl group onto a pre-formed thiadiazole ring or, more commonly, build the ring from a precursor already containing this crucial moiety.

Methods for Direct Introduction of the Phenylsulfonyl Group at Position 5

The direct introduction of a phenylsulfonyl group at the C5 position of an unsubstituted 1,2,3-thiadiazole is challenging due to the electronic nature of the ring. However, functionalization at this position is often achieved by starting with a pre-functionalized thiadiazole. For instance, a 5-halo-1,2,3-thiadiazole can serve as an electrophilic partner in cross-coupling reactions.

A more common and effective strategy is to construct the 1,2,3-thiadiazole ring from a starting material that already incorporates the phenylsulfonyl group at the desired position. This is typically achieved by using a ketone precursor that has a phenylsulfonyl group attached to the α-carbon. For example, α-(phenylsulfonyl) ketones can be converted into their corresponding N-acyl or N-tosylhydrazones. Subsequent application of the Hurd-Mori reaction conditions (e.g., treatment with thionyl chloride) leads to the direct formation of the this compound ring system. This approach ensures the regioselective placement of the sulfonyl group at the C5 position.

| Starting Material | Intermediate | Reaction | Product |

|---|---|---|---|

| α-(Phenylsulfonyl) Ketone | α-(Phenylsulfonyl) Ketone Hydrazone | Hurd-Mori Cyclization | This compound |

Synthetic Routes to Phenylsulfonyl-Substituted Thienyl-1,2,3-thiadiazoles

The synthesis of complex derivatives, such as those containing both a phenylsulfonyl and a thienyl group, follows the principle of using appropriately substituted precursors. One documented route involves the synthesis of 4-[5-(phenylsulfonylmethyl)thien-2-yl]-1,2,3-thiadiazoles. spbu.ru

The synthesis begins with the preparation of 5-(phenylsulfonylmethyl)-2-acetylthiophenes. This is accomplished by reacting 5-bromomethyl-2-acetylthiophene with various substituted potassium phenylsulfinates. The resulting acetylthiophene, now bearing the phenylsulfonylmethyl side chain, is then converted into its carboethoxyhydrazone by treatment with ethyl carbazate. The final step is a Hurd-Mori cyclization of this hydrazone intermediate, which constructs the 1,2,3-thiadiazole ring attached to the thienyl moiety. spbu.ru This multi-step process allows for the controlled assembly of the target molecule with the desired substituents on the thiophene (B33073) ring.

The Hurd-Mori reaction has also been successfully applied to create fused thienyl-thiadiazole systems, such as thienobenzo mdpi.comacs.orgspbu.ruthiadiazoles, demonstrating the robustness of this method for creating complex, polycyclic aromatic systems containing the 1,2,3-thiadiazole core. lookchem.com

Stereoselective Synthesis Approaches for Substituted 1,2,3-Thiadiazoles

The synthesis of chiral molecules containing a 1,2,3-thiadiazole core is of significant interest due to the potential for stereospecific interactions with biological targets. As the 1,2,3-thiadiazole ring itself is an aromatic, planar system, stereoselectivity is primarily achieved by controlling the stereochemistry of the substituents attached to the heterocyclic core. This is typically accomplished by employing chiral starting materials or auxiliaries, which are then elaborated into the final thiadiazole product while retaining the pre-existing stereocenters.

One common strategy involves the use of naturally derived chiral precursors. For instance, the Hurd-Mori reaction, a foundational method for 1,2,3-thiadiazole synthesis, can be applied to hydrazones derived from chiral ketones. An example includes the reaction of a semicarbazone derived from 2-oxoallobetulin, a complex natural product, with thionyl chloride to furnish the corresponding thiadiazole. mdpi.com In this process, the inherent chirality of the steroid backbone is preserved in the final product.

While direct enantioselective methods for the construction of the 1,2,3-thiadiazole ring are not extensively documented, the principles of asymmetric synthesis can be applied to the precursors. For example, the enantioselective α-hydrazination of carbonyl compounds can produce chiral α-hydrazino ketones. researchgate.net These intermediates, possessing a defined stereocenter adjacent to the carbonyl group, are suitable precursors for cyclization into chiral 1,2,3-thiadiazoles via established methods like the Hurd-Mori reaction. The stereochemical integrity of the α-carbon is maintained during the ring-forming sequence, translating the initial enantioselective step into a chiral final product.

The table below illustrates the concept of using chiral precursors for synthesizing stereochemically defined 1,2,3-thiadiazoles.

| Chiral Precursor Type | Synthetic Method | Stereochemical Outcome |

| Hydrazone of a chiral ketone (e.g., from a natural product) | Hurd-Mori Reaction (SOCl₂) | Chirality of the precursor backbone is retained in the final product. |

| Enantiomerically enriched α-hydrazino ketone | Hurd-Mori Reaction (SOCl₂) | The stereocenter at the α-position is preserved during cyclization. |

Advanced Synthetic Methodologies and Novel Approaches

Modern organic synthesis has driven the development of more efficient and environmentally benign methods for constructing heterocyclic frameworks, including the 1,2,3-thiadiazole ring.

Microwave-Assisted Synthesis in Thiadiazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. In the context of thiadiazole chemistry, microwave irradiation has been successfully employed to significantly reduce reaction times compared to conventional heating methods.

A notable application is in the multi-step synthesis of novel 1,2,4-triazole (B32235) derivatives that incorporate a 1,2,3-thiadiazole moiety. In one such sequence, the final step involves the reaction of a triazole intermediate with substituted benzyl (B1604629) chlorides. Under microwave irradiation at 90 °C, these reactions are completed in just 15 minutes. This rapid conversion highlights the efficiency of microwave heating in facilitating nucleophilic substitution reactions to produce complex heterocyclic systems. In contrast, conventional heating methods for similar transformations often require several hours of reflux.

The table below compares conventional and microwave-assisted methods for a key step in the synthesis of 1,2,3-thiadiazole-containing compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | ~15 minutes |

| Temperature | Reflux temperature of solvent | 90 °C |

| Energy Input | Bulk heating | Direct dielectric heating |

| Efficiency | Lower throughput | Higher throughput, rapid optimization |

Metal-Free Catalysis for N-Heterocyclic Framework Construction

The development of metal-free catalytic systems is a cornerstone of green chemistry, as it avoids the cost, toxicity, and contamination issues associated with transition metals. Several effective metal-free protocols have been established for the synthesis of 1,2,3-thiadiazoles.

One practical approach involves a tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. This method serves as an improvement to the classic Hurd-Mori reaction and proceeds in good yields without the need for any metal catalysts. organic-chemistry.org

Another powerful metal-free strategy is the I₂/DMSO-mediated cross-coupling cyclization of three components: enaminones, tosylhydrazine, and elemental sulfur. organic-chemistry.org This reaction constructs 5-acyl-1,2,3-thiadiazoles in very good yields. The process is operationally simple and demonstrates broad functional group tolerance, making it a versatile tool for synthesizing functionalized thiadiazoles. mdpi.com

| Method | Reactants | Catalyst/Mediator | Product Type | Key Advantages |

| Improved Hurd-Mori | N-Tosylhydrazones, Elemental Sulfur | TBAI | 4-Substituted-1,2,3-thiadiazoles | Metal-free, practical, good yields. organic-chemistry.org |

| Three-Component Cyclization | Enaminones, Tosylhydrazine, Elemental Sulfur | I₂/DMSO | 5-Acyl-1,2,3-thiadiazoles | Metal-free, high efficiency, wide substrate scope. organic-chemistry.org |

Diversity-Oriented Synthetic Routes Utilizing N-Tosylhydrazones

N-Tosylhydrazones are exceptionally versatile and stable precursors in heterocyclic synthesis, valued for their ease of preparation and high reactivity. isres.org They are key building blocks in diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate libraries of structurally diverse small molecules.

N-tosylhydrazones serve as excellent starting materials for 4-aryl-1,2,3-thiadiazoles. isres.org A facile and widely used method involves the reaction of N-tosylhydrazones with a sulfur source. For example, reacting N-tosylhydrazones derived from various aromatic ketones with elemental sulfur under TBAI catalysis provides a direct route to 4-aryl-1,2,3-thiadiazoles. organic-chemistry.org Alternatively, using ammonium (B1175870) thiocyanate (B1210189) as the sulfur source in ethanol (B145695) allows the reaction to proceed efficiently at room temperature. organic-chemistry.org

The utility of N-tosylhydrazones in DOS is further highlighted by their ability to react with different partners to produce a range of heterocycles. While their reaction with sulfur sources leads to 1,2,3-thiadiazoles, reacting them with reagents like cyanamide (B42294) or potassium cyanate (B1221674) can lead to other heterocyclic systems, such as 1,2,4-triazoles. This modularity allows for the creation of diverse molecular scaffolds from a common precursor, simply by changing the reaction partner.

The table below showcases the versatility of N-tosylhydrazones in the synthesis of 1,2,3-thiadiazoles.

| N-Tosylhydrazone Precursor (Ar-C=NNHTs) | Sulfur Source | Conditions | Product (4-Aryl-1,2,3-thiadiazole) |

| Derived from Acetophenone | Elemental Sulfur (S₈) | TBAI, DMSO, 100 °C | 4-Phenyl-1,2,3-thiadiazole |

| Derived from 4-Methoxyacetophenone | Elemental Sulfur (S₈) | TBAI, DMSO, 100 °C | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole |

| Derived from 4-Chloroacetophenone | Ammonium Thiocyanate (NH₄SCN) | EtOH, Room Temp | 4-(4-Chlorophenyl)-1,2,3-thiadiazole |

| Derived from 2-Naphthaldehyde | Ammonium Thiocyanate (NH₄SCN) | EtOH, Room Temp | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole |

Reaction Mechanisms and Chemical Transformations of 5 Phenylsulfonyl 1,2,3 Thiadiazole

Electrophilic and Nucleophilic Reactivity on the 1,2,3-Thiadiazole (B1210528) Core

The 1,2,3-thiadiazole ring is an inherently electron-poor heterocyclic system due to the presence of two electronegative nitrogen atoms and a sulfur atom. nih.gov This electronic deficiency is further intensified by the potent electron-withdrawing phenylsulfonyl group at the C5 position. Consequently, the thiadiazole ring in 5-(phenylsulfonyl)-1,2,3-thiadiazole is significantly deactivated towards electrophilic attack. Reactions such as nitration or halogenation, which are characteristic of aromatic systems, are generally unfavorable on the unsubstituted thiadiazole core and even less likely on this substituted derivative. nih.gov

Conversely, the low electron density on the ring carbons makes the 1,2,3-thiadiazole core susceptible to nucleophilic attack. The phenylsulfonyl group at C5 strongly activates this position for nucleophilic substitution reactions. Halogenated 1,3,4-thiadiazoles are well-known intermediates where the halogen atom is readily displaced by nucleophiles, and a similar reactivity pattern is observed for 5-halo-1,2,3-thiadiazoles. nih.govrsc.org In the case of this compound, the phenylsulfonyl group can potentially act as a leaving group in the presence of strong nucleophiles, or it can facilitate nucleophilic addition to the ring.

The positional selectivity of substitution reactions on the 1,2,3-thiadiazole ring is largely controlled by the electronic effects of the heteroatoms and the C5-phenylsulfonyl substituent. The carbon atoms of the ring (C4 and C5) are electron-deficient, making them the primary sites for potential nucleophilic reactions.

C5 Position : This position is the most electrophilic carbon in the ring due to its direct attachment to the strongly electron-withdrawing phenylsulfonyl group. It is the most probable site for nucleophilic attack. A sufficiently strong nucleophile could potentially displace the entire phenylsulfonyl group.

C4 Position : While also electron-deficient, the C4 position is less activated towards nucleophilic attack compared to C5. Nucleophilic substitution at C4 would typically require the presence of a good leaving group at that position.

The expected reactivity at the carbon positions of the this compound ring is summarized in the table below.

| Ring Position | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles | Rationale |

| C4 | Very Low | Low to Moderate | Electron-deficient, but less activated than C5. Attack is possible if a leaving group is present. |

| C5 | Very Low | High | Strongly activated by the adjacent electron-withdrawing phenylsulfonyl group. |

Influence of the Phenylsulfonyl Group on Reaction Kinetics and Mechanisms

The phenylsulfonyl group exerts a profound influence on the reaction kinetics and mechanisms of this compound through a combination of electronic and steric effects. Its ability to withdraw electron density and participate in reactions via neighboring group effects can dramatically alter reaction pathways and rates. acs.org

The phenylsulfonyl group can influence reactions at a neighboring (β) carbon atom, a phenomenon known as the β-effect. acs.org The nature of this effect is highly dependent on the stereochemical arrangement between the phenylsulfonyl group and the leaving group at the reaction center.

Gauche Stereochemistry : When the phenylsulfonyl group is positioned gauche to a leaving group on an adjacent carbon, it primarily exerts a strong inductive retardation effect, slowing down reactions that proceed through solvent participation. acs.org

Antiperiplanar Stereochemistry : In contrast, when the phenylsulfonyl group is antiperiplanar to the leaving group, it can provide a small kinetic acceleration. acs.org This rate enhancement suggests a change in mechanism towards carbocation formation, facilitated by the phenylsulfonyl group. This acceleration is attributed to anchimeric assistance (also known as neighboring group participation), where the substituent stabilizes the transition state. acs.orgwikipedia.org This assistance can occur through hyperconjugation or direct participation of the phenyl group's π-electrons, leading to the formation of a bridged "phenonium" ion intermediate. acs.orglibretexts.org

Anchimeric assistance is defined as the interaction of a reaction center with a lone pair of electrons or electrons in a sigma or pi bond within the parent molecule. wikipedia.orgucla.edu This intramolecular interaction can lead to significantly increased reaction rates compared to analogous systems where such participation is not possible. dalalinstitute.com

The following table illustrates the kinetic impact of the phenylsulfonyl group based on its stereochemical orientation relative to a leaving group.

| Stereochemical Orientation | Observed Kinetic Effect | Proposed Mechanism |

| Gauche | Strong Rate Retardation | Inductive electron withdrawal dominates; solvent-assisted pathway (e.g., SN2). acs.org |

| Antiperiplanar | Small Rate Acceleration | Anchimeric assistance stabilizes a carbocationic intermediate. acs.org |

The sulfonyl group (–SO2–) is one of the most powerful electron-withdrawing groups used in organic chemistry. frontiersin.orgnih.gov This is due to the high electronegativity of the two oxygen atoms, which polarize the sulfur-oxygen bonds and impart a significant partial positive charge on the sulfur atom.

This strong inductive effect (–I effect) has several key consequences for the reactivity of this compound:

Ring Deactivation : It significantly reduces the electron density of the attached 1,2,3-thiadiazole ring, rendering it highly unreactive toward electrophiles. nih.gov

Activation for Nucleophilic Attack : The group strongly activates the C5 carbon for attack by nucleophiles. nih.gov

Lowered Molecular Orbital Energies : The presence of the electron-withdrawing group lowers the energy levels of the molecule's frontier orbitals (HOMO and LUMO). researchgate.net

Modified Acidity : It increases the acidity of any adjacent C-H bonds, such as the one at the C4 position, making deprotonation by a strong base more feasible.

The electron-withdrawing properties of substituents are known to influence the physicochemical properties of molecules, such as lipophilicity, which can be critical for their interactions in biological systems. nih.gov

Ring Transformations and Rearrangement Mechanisms of Thiadiazoles

Derivatives of 1,2,3-thiadiazole are known to undergo a variety of ring transformations and rearrangements, providing pathways to other important heterocyclic structures. researchgate.netosi.lv These reactions often involve the extrusion of dinitrogen (N2) upon thermal or photochemical stimulation, leading to reactive intermediates.

A prominent example is the rhodium-catalyzed denitrogenative transannulation reaction with alkynes, which serves as an efficient method for synthesizing highly substituted thiophenes. researchgate.netsemanticscholar.org The reaction is believed to proceed through the formation of a rhodium thiavinyl carbene intermediate. The substituents on both the thiadiazole and the alkyne play a crucial role in determining the regioselectivity of the resulting thiophene (B33073) product. mq.edu.au

Another significant rearrangement is the Dimroth rearrangement, typically observed in 5-amino-1,2,3-thiadiazoles, which can isomerize to form more stable 1-substituted-5-mercapto-1,2,3-triazoles. researchgate.net Furthermore, 5-halo-1,2,3-thiadiazoles can undergo complex, multi-step transformations, including Smiles and Dimroth rearrangements, to yield fused heterocyclic systems. rsc.org The potent electron-withdrawing nature of the phenylsulfonyl group at C5 in this compound would be expected to heavily influence the course of these transformations, potentially facilitating initial steps that require deprotonation or nucleophilic attack, or by acting as a leaving group to initiate a cascade.

Coordination Chemistry and Ligand Properties of Thiadiazole Derivatives

Thiadiazole-containing molecules are recognized for their utility as ligands in coordination chemistry. isres.orgresearchgate.net The thiadiazole ring possesses multiple heteroatoms (two nitrogens and one sulfur) with available lone pairs of electrons, which can serve as coordination sites for metal ions. This allows them to function as versatile building blocks for constructing metal-organic frameworks and coordination polymers with interesting electronic, optical, or magnetic properties. researchgate.net

In this compound, the ligand properties are a composite of the thiadiazole heterocycle and the phenylsulfonyl substituent.

Thiadiazole Core : The nitrogen and sulfur atoms of the ring can coordinate to metal centers. The aromatic nature of the ring facilitates π-electron conjugation, which can influence the properties of the resulting metal complex.

The versatility in coordination modes makes thiadiazole derivatives, including this compound, valuable candidates for designing functional coordination compounds. nih.gov

Advanced Spectroscopic Characterization of 5 Phenylsulfonyl 1,2,3 Thiadiazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 5-(Phenylsulfonyl)-1,2,3-thiadiazole in solution. By probing the magnetic properties of atomic nuclei, NMR provides definitive information about the chemical environment of each atom.

The structural integrity of thiadiazole derivatives is routinely confirmed using ¹H and ¹³C NMR spectroscopy. ias.ac.in One-dimensional and two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, ensuring the correct constitution and connectivity of the molecule.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the single proton on the thiadiazole ring. The chemical shifts of the phenyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their multiplicity determined by spin-spin coupling. The proton on the 1,2,3-thiadiazole (B1210528) ring would likely appear as a singlet at a distinct chemical shift.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenylsulfonyl group and the thiadiazole ring will resonate at characteristic chemical shifts. For instance, in related 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives, the carbon signals from the thiadiazole ring appear in the 150–170 ppm range. nih.gov In other 1,3,4-thiadiazole (B1197879) systems, the C-2 and C-5 carbons are observed between 164–181 ppm. mdpi.com These assignments are often confirmed through heteronuclear correlation experiments like HMQC and HMBC, which map the connections between protons and carbons.

Below is a representative table of expected NMR data based on analogous structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiadiazole-H | Expected singlet | Expected signal |

| Phenyl-H (ortho) | Expected multiplet | Expected signal |

| Phenyl-H (meta) | Expected multiplet | Expected signal |

| Phenyl-H (para) | Expected multiplet | Expected signal |

| Phenyl-C (ipso) | - | Expected signal |

| Phenyl-C (ortho) | - | Expected signal |

| Phenyl-C (meta) | - | Expected signal |

| Phenyl-C (para) | - | Expected signal |

| Thiadiazole-C5 | - | Expected signal |

| Thiadiazole-C4 | - | Expected signal |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

The concept of aromaticity is central to understanding the stability and reactivity of heterocyclic compounds like 1,2,3-thiadiazoles. mdpi.com NMR spectroscopy, in conjunction with computational studies, can provide insights into the degree of aromaticity of the thiadiazole ring. The chemical shifts of the ring protons and carbons are sensitive to the electron delocalization within the ring.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in certain substituted thiadiazoles, particularly those with amino or hydroxyl groups. mdpi.comnih.gov For this compound, while the amino form is generally favored, the potential for tautomerism should be considered. researchgate.net ¹H and ¹³C NMR studies in different solvents can reveal the presence of multiple tautomeric forms in equilibrium, as the chemical shifts would differ for each form. mdpi.comnih.gov For instance, studies on other thiadiazole derivatives have successfully used NMR to confirm the existence of keto-enol tautomers by observing distinct signals for both the ketonic and enolic carbons. mdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

In the FT-IR spectrum, characteristic absorption bands would confirm the presence of the key functional groups. The sulfonyl group (SO₂) is expected to show strong, distinct asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations from the phenyl ring typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. The vibrations of the 1,2,3-thiadiazole ring itself will produce a series of characteristic bands in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the sulfonyl group and the breathing modes of the aromatic ring are often strong in the Raman spectrum.

The following table summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenyl C-H | Stretching | 3100 - 3000 |

| Phenyl C=C | Stretching | 1600 - 1450 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 |

| C-S | Stretching | 800 - 600 |

| N=N | Stretching | 1630 - 1575 |

| C=N | Stretching | 1690 - 1640 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For 1,2,3-thiadiazole derivatives, X-ray analysis has been used to confirm molecular structures and study intermolecular interactions. documentsdelivered.com In the case of this compound, an X-ray crystal structure would provide invaluable data on the geometry of the sulfonyl group relative to the thiadiazole ring and the planarity of the heterocyclic system. Such structural details are crucial for understanding the molecule's physical properties and its interactions with biological targets.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties of molecules, including their ability to absorb and emit light.

The this compound molecule contains chromophores—the phenylsulfonyl group and the thiadiazole ring—that absorb ultraviolet or visible light. The UV-Vis absorption spectrum reveals the wavelengths at which the molecule undergoes electronic transitions from the ground state to an excited state. The positions (λmax) and intensities of these absorption bands are characteristic of the molecule's electronic structure. Phenylsulfonyl-containing compounds are known to be good chromophores. nih.gov

Many thiadiazole derivatives are also known to be fluorescent, meaning they emit light after being excited by absorption of light. nih.gov Fluorescence spectroscopy measures the emission spectrum, providing information about the excited state of the molecule. The presence of both electron-donating and electron-accepting groups can enhance fluorescence properties. rsc.org Studies on related thiadiazole compounds have shown that their fluorescence can be sensitive to environmental factors like pH and solvent polarity, making them useful as molecular probes. nih.gov The electronic transitions responsible for the absorption and emission properties of this compound would likely involve π→π* and n→π* transitions associated with the aromatic rings and heteroatoms.

Computational Chemistry and Theoretical Investigations of 5 Phenylsulfonyl 1,2,3 Thiadiazole

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and geometry of heterocyclic compounds, including thiadiazole derivatives. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a reliable balance between computational cost and accuracy for determining the geometric and electronic properties of such molecules. nih.gov

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 5-(Phenylsulfonyl)-1,2,3-thiadiazole, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the phenylsulfonyl group relative to the 1,2,3-thiadiazole (B1210528) ring.

DFT calculations on analogous systems, such as benzimidazole-thiadiazole derivatives, have shown that such molecules can adopt a planar conformation. nih.gov For this compound, a key aspect of its conformational landscape would be the rotational barrier around the C-S bond connecting the thiadiazole ring to the sulfonyl group. The optimized geometry would reveal the most probable twist angle between the planar phenyl ring and the thiadiazole ring, which influences the degree of electronic communication between these two moieties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the distribution of these orbitals is expected to be distinct. The HOMO is likely to be localized primarily on the electron-rich 1,2,3-thiadiazole ring system. In contrast, the LUMO is expected to be distributed over the electron-withdrawing phenylsulfonyl group and the thiadiazole ring. researchgate.netsci-hub.se This separation of FMOs is characteristic of donor-acceptor systems and is crucial for understanding the molecule's electronic transitions and potential applications in materials science. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with enhanced biological activity in related compounds. nih.gov

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole-Thiadiazole Derivative | -6.21 | -1.85 | 4.36 |

| Benzimidazole-Thiadiazole Derivative (Substituted) | -5.99 | -2.22 | 3.77 |

Data is conceptual and derived from findings for analogous benzimidazole-thiadiazole systems for illustrative purposes. nih.gov

The 1,2,3-thiadiazole ring is an aromatic heterocycle, and its aromaticity contributes significantly to its stability and chemical properties. mdpi.com The biological activity of many thiadiazole derivatives is attributed to the strong aromatic character of the ring, which provides high in vivo stability. nih.gov Computational methods can quantify the degree of electronic delocalization. The phenylsulfonyl group, being strongly electron-withdrawing, influences the electron density distribution across the entire molecule, pulling electron density from the thiadiazole and phenyl rings. This intramolecular charge transfer is a key feature of the molecule's electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. rsc.org This method is particularly useful for predicting how a molecule will interact with light.

TD-DFT is a powerful tool for simulating ultraviolet-visible (UV-Vis) absorption spectra. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding intensities (oscillator strengths). rsc.org

For this compound, the lowest energy electronic transitions are typically of a π→π* character, often corresponding to the HOMO→LUMO transition. researchgate.net These transitions involve the redistribution of electron density from the thiadiazole part of the molecule to the phenylsulfonyl part, a phenomenon known as intramolecular charge transfer (ICT). TD-DFT calculations, often performed with a solvation model to mimic experimental conditions, can provide excellent agreement with experimentally measured spectra. cu.edu.eg

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.85 | HOMO → LUMO |

| S0 → S2 | 295 | 0.15 | HOMO-1 → LUMO |

Data is conceptual and represents typical values for aromatic heterocyclic compounds to illustrate TD-DFT output. rsc.orgcu.edu.eg

Quantum Chemical Descriptors and Global Reactivity Parameters

From the energies of the frontier molecular orbitals (EHOMO and ELUMO), a set of global reactivity descriptors can be calculated. mdpi.com These parameters provide a quantitative measure of a molecule's stability and reactivity. They are derived from conceptual DFT and help in understanding the chemical behavior of the molecule as a whole. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

These descriptors are invaluable for quantitative structure-activity relationship (QSAR) studies, where they can be correlated with experimental activities to predict the properties of new, unsynthesized molecules. mdpi.comresearchgate.net

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Formulas are based on established principles of conceptual DFT. researchgate.net

Reaction Mechanism Studies through Computational Pathways

Computational studies have been pivotal in mapping the potential energy surfaces of reactions involving thiadiazole derivatives, identifying transition states, and calculating activation energies. While direct computational studies on the reaction mechanisms of this compound are not extensively documented, research on related substituted 1,2,3-thiadiazoles provides a framework for understanding its reactivity.

One of the common synthetic routes to the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. Computational modeling of this and similar reactions helps in understanding the step-by-step formation of the thiadiazole ring.

Furthermore, computational investigations have explored complex multi-step reactions of substituted 1,2,3-thiadiazoles. For instance, the reaction of 5-halo-1,2,3-thiadiazoles with arylenediamines has been shown to proceed through a novel ring transformation involving Smiles and Dimroth rearrangements, ultimately leading to tricyclic 1,3,6-thiadiazepines. mdpi.com Although this study does not feature the phenylsulfonyl group, it highlights the complex reaction pathways that 1,2,3-thiadiazoles can undergo, which can be elucidated through computational analysis.

DFT calculations are also employed to investigate isomerism, such as the E/Z configuration in related azine-modified thiadiazole sulfonamides. In such studies, the energetic favorability of one isomer over another can be quantified, and the computed chemical shifts can be correlated with experimental NMR data to confirm the structures present in solution. nih.gov

Table 1: Theoretical Investigation of Reaction Pathways for a Thia-Diels-Alder Reaction

The following table, adapted from a computational study on a thia-Diels-Alder reaction, illustrates the type of data generated in mechanistic studies. While not directly involving this compound, it demonstrates the application of DFT in determining the energetic feasibility of a reaction pathway.

| Parameter | Value (kcal/mol) |

| Reaction Barrier | 11.63 |

| Exothermicity | -21.86 |

| Data sourced from DFT calculations on a thia-Diels-Alder reaction between o-QM and benzothialdehyde. |

Charge Transfer Dynamics within Phenylsulfonyl-Substituted Thiadiazoles

The electronic properties of this compound are significantly influenced by intramolecular charge transfer (ICT) phenomena. The potent electron-withdrawing nature of the phenylsulfonyl group, combined with the electron-rich thiadiazole ring, creates a classic "push-pull" system. Computational chemistry is essential for quantifying the extent and dynamics of this charge transfer.

Theoretical studies on molecules with similar D-π-A (donor-pi-acceptor) frameworks, such as indoline-benzo[d] nih.govnih.govresearchgate.netthiadiazole based sensitizers, provide valuable insights. nih.gov In these systems, quantum chemical methods like Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, and Time-Dependent Density Functional Theory (TD-DFT) are used to model the charge transfer process.

NBO analysis can reveal the charge distribution on different atoms and functional groups, confirming the direction and magnitude of charge transfer from a donor to an acceptor moiety. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic transitions. In a phenylsulfonyl-substituted thiadiazole, the HOMO is expected to be localized more on the thiadiazole ring and parts of the phenyl ring, while the LUMO would be predominantly on the electron-accepting sulfonyl group. The energy gap between the HOMO and LUMO is a key parameter that influences the electronic and optical properties of the molecule.

Table 2: Computed Intramolecular Charge Transfer Parameters for a Benzo[d] nih.govnih.govresearchgate.netthiadiazole-based Dye

This table presents data from a computational study on a D-D-A-π-A framework containing a benzo[d] nih.govnih.govresearchgate.netthiadiazole moiety, illustrating the parameters used to characterize charge transfer dynamics.

| Parameter | Description | Value |

| qCT (e-) | Amount of charge transferred from donor to acceptor | Varies by donor group |

| DCT (Å) | Charge transfer distance | Varies by donor group |

| μCT (D) | Transition dipole moment | Varies by donor group |

| ΔGinject (eV) | Gibbs free energy of electron injection | Calculated for dye-semiconductor interface |

| ΔGreg (eV) | Gibbs free energy of dye regeneration | Calculated for dye-electrolyte interface |

| Data adapted from a theoretical study on novel push-pull sensitizers for dye-sensitized solar cells. |

These computational parameters are critical for designing molecules with specific charge transfer properties for applications in materials science, such as in the development of sensitizers for dye-sensitized solar cells. The modification of donor and acceptor groups allows for the fine-tuning of the optoelectronic properties, which can be predicted and rationalized through such theoretical investigations. nih.gov

Applications of 5 Phenylsulfonyl 1,2,3 Thiadiazole in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the 1,2,3-thiadiazole (B1210528) ring, coupled with the influence of the phenylsulfonyl group, positions 5-(Phenylsulfonyl)-1,2,3-thiadiazole as a versatile precursor in organic synthesis. The 1,2,3-thiadiazole core is known to undergo various synthetic transformations, serving as a building block for more complex molecular architectures. mdpi.com

Precursors for Novel Heterocyclic Hybrid Systems

The 1,2,3-thiadiazole scaffold is a valuable starting point for creating hybrid heterocyclic systems, which often exhibit enhanced biological or material properties. mdpi.comSynthetic strategies frequently involve the cyclization of intermediates derived from thiadiazole precursors. For instance, multi-step syntheses starting from substituted 1,2,3-thiadiazole-5-carboxylates have been employed to produce fused heterocyclic systems, such as 1,2,4-triazoles with a 1,2,3-thiadiazole substituent. mdpi.comWhile specific examples detailing the use of this compound are less common than its isomers, the synthetic principles remain applicable. The phenylsulfonyl moiety, being a strong electron-withdrawing group, can influence the reactivity of the thiadiazole ring and adjacent functional groups, potentially guiding the regioselectivity of cyclization reactions. Research on related structures, such as 5-(phenylsulfonyl)phenyl derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles, demonstrates the utility of the phenylsulfonyl group in building complex heterocyclic assemblies. nih.gov

Synthesis of Functionalized Thiophene-Thiadiazole Derivatives

The synthesis of molecules containing both thiophene (B33073) and thiadiazole rings is an area of active research, as these combined scaffolds appear in various therapeutically important agents. nih.govnih.govAlthough many studies focus on linking pre-formed thiophene and thiadiazole rings, the 1,2,3-thiadiazole ring itself can serve as a precursor to an alkynethiolate intermediate upon thermal or photochemical decomposition with the extrusion of nitrogen. This reactive intermediate can then undergo cyclization to form thiophenes. The presence of the electron-withdrawing phenylsulfonyl group on the 1,2,3-thiadiazole ring is expected to influence the stability and reactivity of this intermediate, thereby providing a potential pathway for the synthesis of highly functionalized thiophenes that might be difficult to access through other routes.

Exploration in Functional Materials Design

The electronic properties of thiadiazole derivatives make them attractive candidates for use in functional materials. isres.orgThe combination of the electron-deficient 1,2,3-thiadiazole ring and the powerfully electron-withdrawing phenylsulfonyl group in this compound suggests its potential utility in the design of new materials with tailored electronic and electrochemical characteristics.

Electronic Materials and Charge Transport Applications, including Organic Solar Cells

Thiadiazole-containing compounds are widely explored for applications in organic electronics due to their unique properties. They have been incorporated into materials for organic solar cells (OSCs), often acting as electron-accepting (A) building blocks. nih.govThe electron-deficient nature of thiadiazoles, which can be further enhanced by substituents, helps in tuning the energy levels (HOMO/LUMO) and facilitating charge transport. nih.govnih.gov The phenylsulfonyl group is a strong electron-withdrawing moiety known to enhance the electron-accepting properties and electron affinity of molecular structures, which is a desirable characteristic for n-type semiconductor materials used in OSCs. nih.govTheoretical and experimental studies on various thiadiazole isomers, such as 1,2,5-thiadiazoles, have shown that their derivatives can be designed to have tunable electronic structures and energy gaps suitable for electronic and optical applications. researchgate.netrsc.orgWhile research has heavily focused on benzo-fused thiadiazoles, the fundamental principles suggest that a molecule like this compound could serve as a building block for designing new non-fullerene acceptors or electron-transport materials for organic photovoltaic applications.

Applications in Electrochemistry and Sensor Development

The electrochemical properties of thiadiazole derivatives are integral to their potential use in sensors and other electronic devices. The presence of heteroatoms (N and S) provides active coordination sites, and the conjugated π-system allows for electron transfer, making them electrochemically active. researchgate.netThe introduction of a sulfonyl group, as in 1,2,5-thiadiazole (B1195012) 1,1-dioxides, dramatically influences the electrochemical behavior, enabling easier access to paramagnetic radical anions. mdpi.comThis redox activity is crucial for applications in electrochemical sensing and the development of electrochromic materials. nih.govrsc.org Given these precedents, this compound is a promising candidate for electrochemical studies. The phenylsulfonyl group would render the molecule susceptible to reduction, and its electrochemical behavior could be harnessed for developing sensors or as a component in redox-active materials.

Development of Agrochemical Active Ingredients and Plant Activators

One of the most established applications of the 1,2,3-thiadiazole core is in agriculture. researchgate.netCompounds bearing this heterocyclic system are known to possess a range of bioactivities, including fungicidal and plant growth regulatory effects. mdpi.comgoogle.comA significant application is their role as "plant activators," which are compounds that induce systemic acquired resistance (SAR) in plants, protecting them from a broad spectrum of pathogens without acting as direct biocides. nih.govnih.gov The commercial plant activator tiadinil (B1663663) is a well-known example from this chemical class. mdpi.comExtensive research has been conducted on synthesizing and evaluating 1,2,3-thiadiazole derivatives to discover new and more potent plant activators. nih.govresearchgate.netaminer.cnStudies have shown that modifications to the substituents on the thiadiazole ring can significantly impact the efficacy and spectrum of activity. For instance, various 1,2,3-thiadiazole-4-carboxamide (B1266815) and benzo-1,2,3-thiadiazole-7-carboxylate derivatives have demonstrated excellent SAR-inducing activity, sometimes surpassing that of commercial standards. mdpi.comnih.gov The table below summarizes the protective efficacy of selected 1,2,3-thiadiazole derivatives against common plant pathogens, highlighting the potential of this chemical class.

| Compound Class | Pathogen | Host Plant | Protective Efficacy | Reference |

| Benzo-1,2,3-thiadiazole-7-carboxylates | Erysiphe cichoracearum | Cucumber | Excellent SAR-inducing activity | nih.gov |

| Benzo-1,2,3-thiadiazole-7-carboxylates | Colletotrichum lagenarium | Cucumber | Excellent SAR-inducing activity | nih.gov |

| 1,2,3-Thiadiazole-4-carboxamides | Tobacco Mosaic Virus (TMV) | Tobacco | Curative activity up to 60% | mdpi.com |

| N-acyl-N-arylalaninates with 1,2,3-thiadiazole | Alternaria brassicicola | Rape | 92% efficacy at 200 µg/mL | nih.gov |

While specific data on this compound as a plant activator is not extensively documented, its structural relation to known active compounds makes it a molecule of high interest. The phenylsulfonyl group could modulate the compound's systemic properties in plants and its interaction with biological targets, potentially leading to the development of a new generation of agrochemical active ingredients.

Structure Activity Relationship Sar Studies of 5 Phenylsulfonyl 1,2,3 Thiadiazole Derivatives

Impact of Substituent Position and Nature on Potential Activity Profiles

Modulation of Electron Density and Steric Effects

The electronic properties of substituents on the phenyl ring of the phenylsulfonyl group can modulate the electron density of the entire molecule. Electron-withdrawing groups, such as nitro or halogen atoms, can enhance the electrophilic character of the sulfonyl group, potentially leading to stronger interactions with biological targets. Conversely, electron-donating groups can increase the electron density, which may influence the molecule's binding affinity and pharmacokinetic properties.

Steric hindrance is another critical factor. Bulky substituents can create steric clashes with the target protein, thereby reducing binding affinity. However, in some cases, steric bulk can be advantageous if it orients the molecule into a more favorable binding conformation or enhances selectivity for the target enzyme over others. The interplay between electronic and steric effects is a key consideration in the design of potent 5-(phenylsulfonyl)-1,2,3-thiadiazole derivatives.

Influence of Halogen, Nitro, Alkyl, and Hydroxy Substituents on Structural Efficacy

Systematic studies have investigated the impact of various substituents on the biological activity of thiadiazole derivatives.

Halogen Substituents: The introduction of halogen atoms (F, Cl, Br, I) on the phenyl ring has been a common strategy in medicinal chemistry. In the context of 1,2,3-thiadiazole (B1210528) derivatives, SAR studies have shown that the antiviral strength can be influenced by the nature of the halogen, with a decreasing order of activity observed as 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com The position of the halogen is also critical; for instance, compounds with para-substituents on the phenyl ring have exhibited greater cytotoxic potency compared to their ortho-substituted counterparts. mdpi.com The electron-withdrawing nature of halogens can enhance the interaction with biological targets, while their size can influence binding selectivity.

Nitro Substituents: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the molecule. Its introduction on the phenyl ring has been shown to markedly enhance the antiviral efficacy of some 1,2,3-thiadiazole derivatives. mdpi.com For example, a series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles demonstrated significant antifungal activity. nih.gov

Alkyl Substituents: Alkyl groups are generally electron-donating and can increase the lipophilicity of a molecule, which may affect its cell permeability and metabolic stability. The size and position of alkyl groups can also introduce steric effects that influence binding. In some cases, the replacement of a methoxy (B1213986) group with an alkyl group has led to reduced metabolic stability. cambridgemedchemconsulting.com

Hydroxy Substituents: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the active site of a biological target. Its introduction can increase the polarity of the molecule, which may impact its solubility and pharmacokinetic profile.

| Substituent | Position on Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Dibromo (2,4-Br₂) | 2,4 | Highest antiviral strength in a series. | mdpi.com |

| Dichloro (2,4-Cl₂) | 2,4 | Moderate antiviral strength. | mdpi.com |

| Difluoro (2,4-F₂) | 2,4 | Lower antiviral strength compared to bromo and chloro analogs. | mdpi.com |

| Nitro (NO₂) | - | Significant enhancement of antiviral efficacy. | mdpi.com |

| Various Nitroaryl groups | 2-position of thiadiazole | Good to moderate antifungal activity. | nih.gov |

The Phenylsulfonyl Group's Contribution to Molecular Recognition and Binding Potential

The phenylsulfonyl group is a key structural feature in the this compound scaffold and plays a multifaceted role in molecular recognition and binding. The sulfonyl moiety itself is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors in a protein's active site. sioc-journal.cn This can significantly contribute to the binding affinity of the molecule.

Furthermore, the phenyl ring of the phenylsulfonyl group can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and cation-π interactions with the amino acid residues of the target protein. The electron-accepting properties of the phenylsulfonyl group can also stabilize the molecular structure and enhance its electron affinity, which can be crucial for certain biological activities. nih.gov The relatively stable nature of the sulfonyl group can also increase the metabolic stability of the drug, prolonging its duration of action. sioc-journal.cn

Design Principles for Modulating Molecular Interactions through Structural Engineering

Based on SAR studies, several design principles have emerged for modulating the molecular interactions of thiadiazole-based compounds to enhance their biological activity.

One key strategy is pharmacophoric hybridization , which involves linking the thiadiazole scaffold with other heterocyclic rings known to possess biological activity. For example, integrating a piperazine (B1678402) moiety with a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold through an acetamide (B32628) linker was predicted to enhance antitumor potential. nih.gov The choice of the linker and the nature of the appended heterocyclic ring are critical for optimizing interactions with the target.

Another important principle is the strategic introduction of substituents to fine-tune the electronic and steric properties of the molecule. As discussed earlier, the addition of electron-withdrawing groups like halogens or nitro groups can enhance potency. The position of these substituents is also a critical determinant of activity, with para-substitution on a phenyl ring often showing different effects compared to ortho- or meta-substitution. mdpi.com

Lipophilicity modulation is also a key consideration. The introduction of lipophilic groups, such as an o-ethoxyphenyl or a benzyl (B1604629) moiety, has been shown to enhance the antitumor activity of 5-(4-chlorophenyl)-1,3,4-thiadiazoles. mdpi.com This is likely due to improved cell membrane permeability and enhanced hydrophobic interactions with the target.

Bio-isosteric Design Strategies for Thiadiazole-Based Scaffolds

Bio-isosteric replacement is a powerful strategy in drug design where a functional group or a whole substructure is replaced by another with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For thiadiazole-based scaffolds, several bio-isosteric strategies have been explored.

The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring, and this replacement has been investigated in various studies. mdpi.comnih.gov Similarly, the 1,2,3-triazole ring is another well-known scaffold that can mimic the structural features of other functional groups and has been used as a bioisostere in drug design. unimore.it The rationale behind such replacements is that these different heterocyclic rings can present similar spatial arrangements of key interacting atoms, such as hydrogen bond donors and acceptors, while offering different electronic properties and metabolic stability.

Future Research Trajectories and Interdisciplinary Perspectives

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability in Thiadiazole Chemistry

Future synthetic efforts will undoubtedly focus on the development of more efficient, cost-effective, and environmentally benign methods for the preparation of 5-(phenylsulfonyl)-1,2,3-thiadiazole and its analogs. While traditional methods like the Hurd-Mori reaction have been instrumental, emerging strategies are set to revolutionize the synthesis of this heterocyclic scaffold. organic-chemistry.orgresearchgate.netthieme-connect.de

Green chemistry principles are becoming increasingly central to synthetic organic chemistry. nanobioletters.com For thiadiazole synthesis, this translates to the adoption of techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonication. nanobioletters.comingentaconnect.comresearchgate.net These methods often lead to significantly reduced reaction times, improved yields, and a reduction in the use of hazardous solvents. ingentaconnect.combenthamdirect.com Photocatalysis, particularly using visible light, represents another sustainable approach, allowing for mild reaction conditions and unique reactivity patterns. organic-chemistry.orgrsc.org

Continuous flow synthesis is an emerging technology that offers precise control over reaction parameters, enhanced safety, and scalability. nih.govdurham.ac.ukworktribe.com Its application to the synthesis of thiadiazole derivatives can lead to higher purity products and the safe handling of potentially hazardous reagents and intermediates. nih.govdurham.ac.uk Furthermore, the development of metal-free catalytic systems, such as those employing iodine or tetrabutylammonium (B224687) iodide (TBAI), will continue to be a priority to avoid residual metal contamination in the final products. organic-chemistry.orgmdpi.com

A comparative look at various synthetic approaches is presented in the table below:

| Synthesis Strategy | Key Advantages | Relevant Compound Classes |

| Green Chemistry Approaches (Microwave, Ultrasound) | Reduced reaction times, higher yields, eco-friendly. nanobioletters.comingentaconnect.com | Thiadiazole derivatives. nanobioletters.com |

| Photocatalysis | Mild reaction conditions, sustainable, unique reactivity. organic-chemistry.orgrsc.org | 1,2,3-Thiadiazoles. organic-chemistry.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, high purity. nih.govdurham.ac.ukworktribe.com | 1,2,4-Thiadiazole heterocycles. nih.govdurham.ac.uk |

| Metal-Free Catalysis | Avoids metal contamination, cost-effective. organic-chemistry.orgmdpi.com | Substituted aryl 1,2,3-thiadiazoles. mdpi.com |

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. rsc.org For this compound, advanced computational modeling will be instrumental in optimizing its properties for specific applications.

Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, stability, and reactivity of novel thiadiazole derivatives. rsc.orgmdpi.comnih.govrsc.org These calculations can help in understanding the impact of different substituents on the phenylsulfonyl ring or the thiadiazole core, guiding the synthesis of next-generation compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool for predicting the biological activity of a series of compounds based on their physicochemical properties. researchgate.net By establishing a correlation between the structural features of this compound derivatives and their activity, QSAR models can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.govresearchgate.net

Furthermore, computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. rsc.orgnih.gov These in silico analyses can help in identifying potential liabilities of new derivatives, allowing for their modification to improve their pharmacokinetic and safety profiles. nih.gov

| Computational Method | Application in Thiadiazole Research | Key Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure, stability, and reactivity. rsc.orgnih.gov | Understanding substituent effects, predicting reaction mechanisms. researchgate.net |

| QSAR Modeling | Predicting biological activity based on molecular structure. researchgate.net | Guiding the design of more potent analogs. nih.govresearchgate.net |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. rsc.orgnih.gov | Early identification and mitigation of potential drug development issues. nih.gov |

Exploration of Uncharted Reactivity Pathways and Mechanistic Revelations

A thorough understanding of the chemical reactivity of the this compound core is fundamental to unlocking its synthetic utility and exploring its potential applications. The electronegative nature of the nitrogen atoms and the presence of the sulfonyl group significantly influence the electron density and reactivity of the thiadiazole ring. nih.gov

Future research should focus on exploring uncharted reactivity pathways of this specific scaffold. This includes investigating its behavior under various reaction conditions, such as with strong nucleophiles, electrophiles, and in rearrangement reactions. nih.gov Ring-opening reactions, for instance, can provide access to novel acyclic intermediates that can be further elaborated into other complex molecules. documentsdelivered.comnih.govdntb.gov.ua

Mechanistic studies will be crucial to rationalize the observed reactivity. A combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling, can provide a detailed picture of the reaction mechanisms. thieme-connect.de Understanding these mechanisms will not only expand the synthetic chemist's toolbox but also provide insights into the potential metabolic pathways of these compounds in biological systems. nih.gov

Rational Design of Next-Generation this compound Derivatives

The rational design of new derivatives is a cornerstone of modern medicinal chemistry and materials science. nih.gov By systematically modifying the structure of this compound, it is possible to fine-tune its properties for specific biological targets or material applications. rsc.orghilarispublisher.com

Structure-Activity Relationship (SAR) studies are fundamental to this process. nih.govresearchgate.net By synthesizing a library of analogs with variations in the substituents on the phenyl ring and evaluating their biological activity, it is possible to identify key structural features that are essential for potency and selectivity. rsc.org This information can then be used to design next-generation compounds with improved efficacy. nih.gov

Molecular docking studies can provide a three-dimensional model of how these derivatives interact with their biological targets, such as enzymes or receptors. rsc.orgbohrium.com This allows for the design of compounds that can form optimal interactions with the active site, leading to enhanced inhibitory activity. rsc.orgmdpi.com The integration of computational design with synthetic chemistry will accelerate the discovery of new therapeutic agents based on the this compound scaffold. nih.gov

Integration with Emerging Technologies in Chemical Synthesis and Functional Materials Development

The future of chemical research lies in the integration of traditional laboratory techniques with emerging technologies. For the synthesis of this compound derivatives, this includes the adoption of automated synthesis platforms and high-throughput screening methods. These technologies can significantly accelerate the pace of discovery by allowing for the rapid synthesis and evaluation of large libraries of compounds.

In the realm of functional materials, thiadiazole derivatives have shown promise in various applications. isres.org The unique electronic properties of the thiadiazole ring make it an interesting building block for organic electronics. researchgate.net Future research could explore the incorporation of the this compound moiety into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes for biological imaging. rsc.org The interplay between synthetic chemistry, materials science, and engineering will be crucial in realizing the potential of these compounds in cutting-edge technologies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(phenylsulfonyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 1,2,3-thiadiazoles typically involves cyclization reactions of thiosemicarbazides or diazo compounds. For phenylsulfonyl derivatives, sulfonylation of precursor thiadiazoles (e.g., 5-amino-1,2,3-thiadiazole) using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is common. Reaction optimization should focus on solvent choice (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios to avoid side products like over-sulfonylated species. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The thiadiazole ring protons typically resonate at δ 8.2–8.9 ppm (e.g., δ 8.25 ppm for 1,2,3-thiadiazole derivatives ). The phenylsulfonyl group’s aromatic protons appear as a multiplet at δ 7.5–7.9 ppm.

- ¹³C NMR : The sulfur-bearing carbons (C2 and C3) exhibit signals at δ 140–160 ppm.

- IR : Sulfonyl S=O stretching vibrations appear at 1150–1350 cm⁻¹.

- HRMS : Molecular ion peaks should match the calculated exact mass (e.g., C₈H₆N₂O₂S₂: theoretical 234.2 g/mol) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Adjust solvent systems for biological assays (e.g., DMSO stocks diluted in buffer).

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous environments. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenylsulfonyl group modulate the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase electrophilicity of the thiadiazole ring, enhancing reactivity in nucleophilic substitutions. For example, fluorinated phenylsulfonyl derivatives show improved metabolic stability in pharmacokinetic studies .

- Steric hindrance from ortho-substituents reduces binding affinity to enzymes (e.g., cytochrome P450). Use computational tools (DFT, molecular docking) to predict substituent effects on target interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variations in assay protocols. Standardize methods:

- Antimicrobial assays : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and control strains (e.g., S. aureus ATCC 25923).

- Cytotoxicity : Compare IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) and normalize to positive controls (e.g., doxorubicin) .

Q. How can computational modeling guide the design of this compound analogs with improved target specificity?

- Methodological Answer :

- Molecular docking : Screen analogs against crystallized targets (e.g., EGFR kinase PDB: 1M17) to assess binding poses. Prioritize compounds with hydrogen bonds to key residues (e.g., Lys721).

- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (2–5), polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .

Q. What mechanistic insights explain the divergent reactivity of 1,2,3-thiadiazoles compared to 1,3,4-thiadiazoles in cross-coupling reactions?

- Methodological Answer : The 1,2,3-thiadiazole ring’s electron-deficient nature favors Pd-catalyzed Suzuki-Miyaura couplings at the C5 position. In contrast, 1,3,4-thiadiazoles require harsher conditions (e.g., microwave irradiation) due to reduced ring strain. Monitor regioselectivity using ¹H-¹³C HMBC NMR to confirm coupling sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.